

Application Notes and Protocols: The Bromsulfalein (BSP) Test in Jaundiced Patients

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Compound of Interest

Compound Name: *Bromsulfalein*

Cat. No.: *B1263046*

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Cautionary Note on Usage

The **Bromsulfalein** (BSP) test is a historically significant method for assessing liver function, particularly its excretory capacity. However, it is now considered largely obsolete in clinical practice. The development of more specific, sensitive, and safer liver function tests, alongside the inherent challenges and potential for adverse reactions associated with BSP, has led to its discontinuation. These application notes are provided for research and informational purposes only and do not constitute a recommendation for clinical use.

Introduction: The Challenge of Liver Function Testing in Jaundice

Jaundice, or hyperbilirubinemia, presents a significant challenge in the assessment of liver function. The excess bilirubin in the bloodstream can interfere with many colorimetric laboratory tests, leading to inaccurate results. The **Bromsulfalein** (BSP) test, which relies on the spectrophotometric measurement of a dye cleared by the liver, is particularly susceptible to this interference.

Historically, the BSP test was a valuable tool for evaluating hepatic function, especially in non-jaundiced patients with conditions like cirrhosis. The test measures the rate of removal of the

BSP dye from the bloodstream by the liver, providing an indication of hepatic blood flow and the liver's capacity to take up, conjugate, and excrete organic anions.

Principle of the Bromsulfalein Test

The core principle of the BSP test involves the intravenous injection of a known quantity of **Bromsulfalein** dye. The liver is the primary organ responsible for clearing this dye from the circulation. The rate of clearance is therefore a measure of hepatic excretory function. In a healthy individual, the dye is rapidly taken up by hepatocytes, conjugated, and excreted into the bile. A blood sample taken after a specific time interval is analyzed to determine the percentage of the dye remaining in circulation. Elevated retention of BSP indicates impaired liver function.

The Problem of Bilirubin Interference

In patients with jaundice, the high levels of bilirubin in the serum create a significant analytical challenge for the BSP test. Bilirubin, being a colored substance, interferes with the colorimetric determination of BSP concentration. This interference can lead to falsely elevated readings of BSP retention, making the test unreliable in this patient population.

Historical Approach: The Zieve, Hanson, and Hill Correction Method

In 1951, Zieve, Hanson, and Hill published a pivotal study addressing the issue of bilirubin interference in the BSP test for jaundiced patients. While the full text of this historical document is not readily available in modern digital archives, the principles of their correction method are understood from numerous citations and related literature. They developed a method to correct the BSP reading for the presence of icterus (jaundice).

The correction was based on the strong positive correlation between the icterus index and the serum bilirubin concentration. The icterus index was a semi-quantitative visual or spectrophotometric estimation of the yellowness of the serum. By determining the icterus index, a correction factor could be applied to the measured BSP concentration to obtain a more accurate value.

It is critical to note that the specific mathematical formulas and detailed procedural modifications from the original 1951 publication are not accessible for inclusion in this document.

Experimental Protocols

Standard Bromsulfalein (BSP) Test Protocol (for Non-Jaundiced Patients)

This protocol outlines the standard procedure for the BSP test, which would have been the foundation for any modification for jaundiced patients.

Materials:

- Sterile **Bromsulfalein** (sulfobromophthalein sodium) solution (50 mg/mL)
- Sterile syringes and needles
- Tourniquet
- Alcohol swabs
- Blood collection tubes (serum separator tubes)
- Centrifuge
- Spectrophotometer

Procedure:

- **Patient Preparation:** The patient should be fasting for at least 8 hours.
- **Dosage Calculation:** Calculate the dose of BSP to be administered based on the patient's body weight. The standard dose is 5 mg of BSP per kg of body weight.
- **Dye Administration:** Inject the calculated dose of BSP intravenously over a period of 1 to 2 minutes.

- **Blood Sample Collection:** Exactly 45 minutes after the BSP injection, draw a blood sample from the contralateral arm.
- **Sample Processing:** Allow the blood to clot and then centrifuge to separate the serum.
- **Spectrophotometric Analysis:** Measure the absorbance of the serum at a specific wavelength (typically 580 nm after alkalinization) to determine the concentration of BSP. A blank using the patient's pre-injection serum is recommended.
- **Calculation of Retention:** The result is expressed as the percentage of BSP remaining in the serum at 45 minutes.

Conceptual Modified Protocol for Jaundiced Patients (Based on Zieve et al.)

This conceptual protocol is based on the principles of the Zieve, Hanson, and Hill correction method. The precise details of the original protocol are not available.

Additional Materials:

- Method for determining the icterus index of the serum.

Conceptual Procedure:

- Follow the standard BSP test protocol for patient preparation, dosage calculation, and dye administration.
- **Pre-injection Blood Sample:** Before injecting the BSP dye, collect a baseline blood sample to determine the pre-existing icterus index.
- **Post-injection Blood Sample:** Collect the 45-minute blood sample as in the standard protocol.
- **Analysis of Post-injection Sample:**
 - Measure the total absorbance of the 45-minute serum sample.
 - Determine the icterus index of the 45-minute serum sample.

- **Correction of BSP Value:** Apply a correction formula (the specific formula from Zieve et al. is unavailable) to the total absorbance reading to subtract the contribution of bilirubin, based on the measured icterus index.
- **Calculate Corrected Retention:** From the corrected BSP concentration, calculate the percentage of BSP retention at 45 minutes.

Data Presentation

The following tables illustrate the kind of quantitative data that would be generated and interpreted in the context of the BSP test.

Table 1: Interpretation of Standard BSP Test Results (Non-Jaundiced Patients)

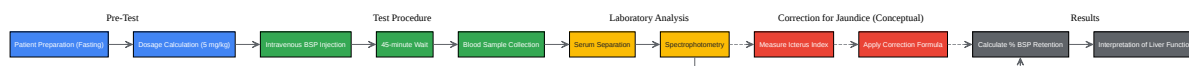
BSP Retention at 45 minutes	Interpretation
< 5%	Normal liver function
5% - 15%	Mild hepatic dysfunction
> 15%	Significant hepatic dysfunction

Table 2: Hypothetical Data for Corrected BSP Test in Jaundiced Patients

Patient ID	Serum Bilirubin (mg/dL)	Icterus Index	Uncorrected BSP Retention (%)	Corrected BSP Retention (%)	Interpretation
1	10.2	50	25	8	Mild Dysfunction
2	15.5	75	40	22	Significant Dysfunction
3	8.0	40	18	4	Normal Function

Signaling Pathways and Experimental Workflows

The BSP test does not directly measure a signaling pathway but rather a physiological process of hepatic clearance. The experimental workflow can be visualized as follows:



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Caption: Workflow of the **Bromsulfalein** (BSP) test with a conceptual pathway for jaundice correction.

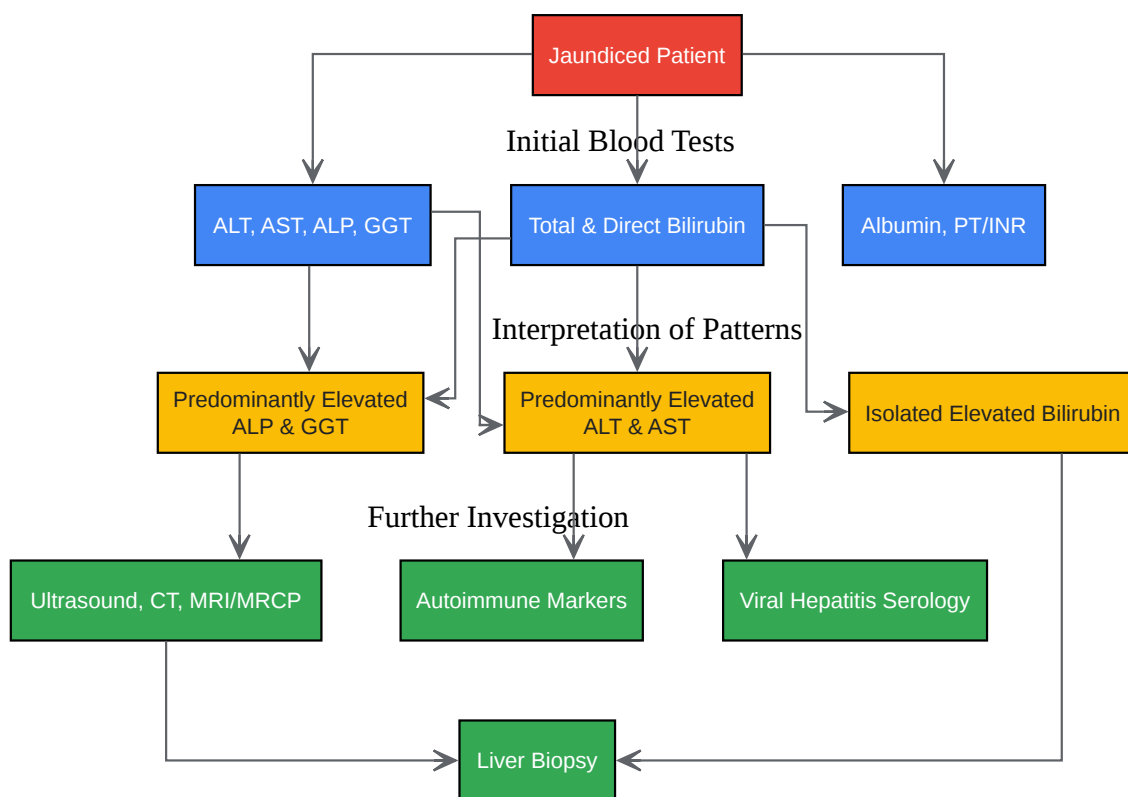
Modern Alternatives to the BSP Test for Jaundiced Patients

Given the obsolescence of the BSP test, a panel of modern liver function tests is now the standard of care for assessing liver function in jaundiced patients. These tests are more accurate, less invasive, and provide a more comprehensive picture of liver health.

Key Modern Liver Function Tests:

- Serum Bilirubin (Total and Direct): Quantifies the severity of jaundice and helps differentiate between pre-hepatic, hepatic, and post-hepatic causes.
- Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Markers of hepatocellular injury.
- Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Markers of cholestasis (impaired bile flow).
- Serum Albumin and Prothrombin Time (PT/INR): Measures of the liver's synthetic function.

The logical relationship for the initial assessment of a jaundiced patient using modern tests can be visualized as follows:



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Caption: Diagnostic logic for the modern assessment of a jaundiced patient.

Conclusion

The **Bromsulfalein** test represents an important chapter in the history of hepatology. While its direct application in jaundiced patients was limited by bilirubin interference, innovative approaches were developed to overcome this challenge. However, for contemporary research and clinical practice, the BSP test has been superseded by a comprehensive panel of safer and more informative liver function tests. Understanding the principles of the BSP test and its historical context can provide valuable insights into the evolution of liver disease diagnostics.

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